![molecular formula C23H25ClN4O3 B2438268 4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide CAS No. 1251625-51-0](/img/structure/B2438268.png)
4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazopyridines have been synthesized using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis
The boiling point of a similar compound, 4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, is predicted to be 478.8±55.0 °C .Scientific Research Applications
Photostability and Photoproducts : Sulfamethoxazole, a compound structurally similar to the one , has been studied for its photostability. It was found to be extremely photolabile in acidic aqueous solutions, leading to various photoproducts, including 4-aminoN-(5-methyl-2-oxazolyl)benzenesulfonamide and others. This suggests potential applications in understanding the photostability of similar compounds (Zhou & Moore, 1994).
Photosensitizers in Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for photodynamic therapy applications. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Reactivity : Studies on compounds similar to the one have focused on their synthesis and reactivity. For instance, the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives, exploring electrophilic substitution and methylation, highlights the chemical reactivity of these compounds (El’chaninov, Achkasova, & El’chaninov, 2014).
Antibacterial and Antiproliferative Activity : Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against certain bacteria and antiproliferative activity against breast carcinoma cell lines. This suggests potential applications in developing new antibacterial and anticancer agents (Poręba et al., 2015).
N-Alkylation and DFT Studies : Research on regioselective N-alkylation of imidazo[4,5-b]pyridine derivatives has provided insights into the reaction mechanisms and regioselectivities. Such studies are valuable for understanding and optimizing synthetic pathways for similar compounds (Zeinyeh et al., 2009).
Potential Against M. Tuberculosis : Imidazo[4,5-b]pyridines have been synthesized as potential inhibitors against M. tuberculosis, showing promise as therapeutic agents. The synthesized compounds exhibited significant anti-tubercular activities, indicating potential applications in tuberculosis treatment (Harer & Bhatia, 2015).
Inhibitory Activity Against ALK5 : Benzenesulfonamide-substituted imidazoles were evaluated for their ALK5 inhibitory activity, showing potential as kinase inhibitors. These studies are crucial for drug development targeting specific biological pathways (Kim et al., 2009).
Mechanism of Action
Imidazopyridines are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Future Directions
Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This opens up new avenues for the development of more potent and selective imidazopyridine-based therapeutics in the future.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-15-9-11-27(12-10-15)22-17-5-3-4-6-19(17)28(23(30)26-22)14-21(29)25-16-7-8-20(31-2)18(24)13-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOOOQWMNQHBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

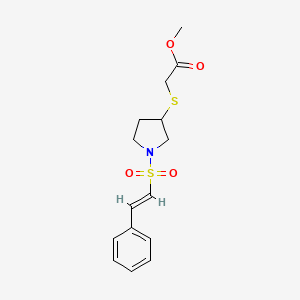

![3-(3,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2438192.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
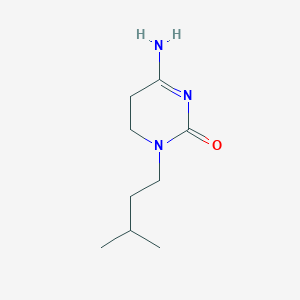
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438200.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438201.png)
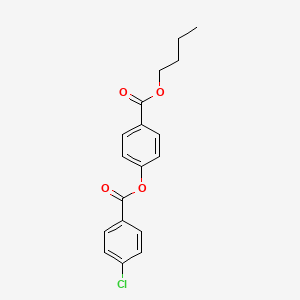
![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)
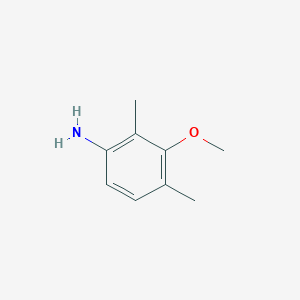
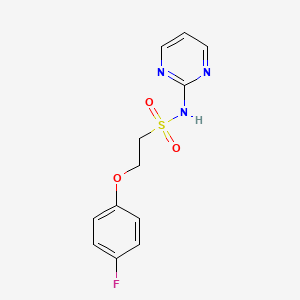
![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)
![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)